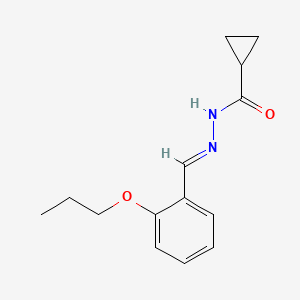
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, also known as CFMAC, is a synthetic compound that has been widely used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory effects.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce fever and to have a protective effect on the gastrointestinal tract. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been found to be well-tolerated in animals and has a good safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for use in lab experiments. It has potent analgesic and anti-inflammatory effects, making it a useful tool for studying the role of inflammation in various disease states. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is also well-tolerated in animals and has a good safety profile. However, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has limitations in terms of its selectivity for COX-2. It has been shown to have some inhibitory activity against COX-1, which is involved in the synthesis of prostaglandins that protect the gastrointestinal tract. This may limit its use in studies of the gastrointestinal effects of NSAIDs.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer gastrointestinal side effects. Another area of interest is the use of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide as a tool to investigate the role of inflammation in cancer. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide could be used to study the role of inflammation in other disease states, such as Alzheimer's disease and cardiovascular disease.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide involves the reaction of 2-chlorophenol with 5-fluoro-2-methylphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide. This synthesis method has been optimized to produce high yields of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been widely used in scientific research as a tool to investigate the role of inflammation in various disease states. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has also been used to study the mechanisms of action of other NSAIDs and to develop new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-6-7-11(17)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGPIIZVPCGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)


![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)